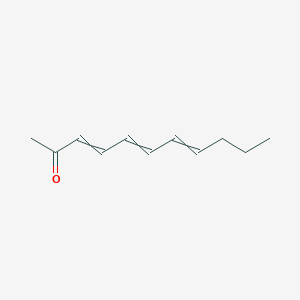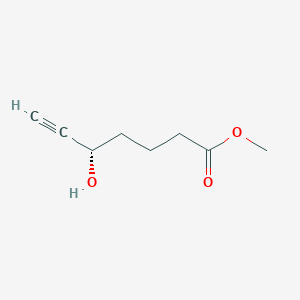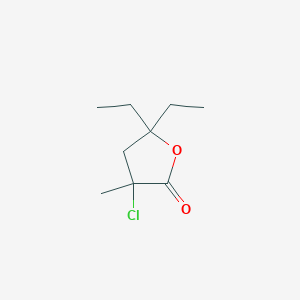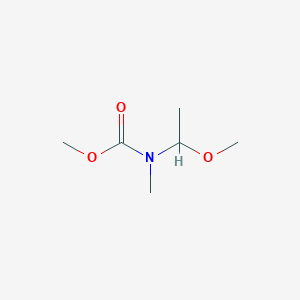![molecular formula C19H23NO B14394545 (1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol CAS No. 88141-64-4](/img/structure/B14394545.png)
(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a cyclohexene ring with an isopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the naphthalene ring: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the isopropylamino group: This can be done through reductive amination, where an amine is added to a carbonyl group in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(1R,6R)-3-(Phenyl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol: Similar structure but with a phenyl group instead of a naphthalene ring.
(1R,6R)-3-(Naphthalen-1-yl)-6-[(methyl)amino]cyclohex-2-en-1-ol: Similar structure but with a methylamino group instead of an isopropylamino group.
Uniqueness
The uniqueness of (1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol lies in its specific combination of functional groups and stereochemistry. This gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
88141-64-4 |
|---|---|
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
(1R,6R)-3-naphthalen-1-yl-6-(propan-2-ylamino)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C19H23NO/c1-13(2)20-18-11-10-15(12-19(18)21)17-9-5-7-14-6-3-4-8-16(14)17/h3-9,12-13,18-21H,10-11H2,1-2H3/t18-,19-/m1/s1 |
Clave InChI |
VZKJKFFILGUUJN-RTBURBONSA-N |
SMILES isomérico |
CC(C)N[C@@H]1CCC(=C[C@H]1O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(C)NC1CCC(=CC1O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline](/img/structure/B14394466.png)
![1-[4-Chloro-3-({4-[(E)-(3,4-diethoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}amino)phenyl]-3-(octadec-1-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B14394470.png)


![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)




![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)



